molecular formula C22H22O4 B2657878 3-(4-methoxyphenyl)-2-methyl-7-((3-methylbut-2-en-1-yl)oxy)-4H-chromen-4-one CAS No. 100434-11-5

3-(4-methoxyphenyl)-2-methyl-7-((3-methylbut-2-en-1-yl)oxy)-4H-chromen-4-one

Cat. No.: B2657878
CAS No.: 100434-11-5
M. Wt: 350.414
InChI Key: GTHBXFSLVNSDJY-UHFFFAOYSA-N
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Description

The compound “3-(4-methoxyphenyl)-2-methyl-7-((3-methylbut-2-en-1-yl)oxy)-4H-chromen-4-one” is a type of flavonoid . Flavonoids are a group of structurally diverse natural or synthetic compounds, many of them exhibiting biological activity . They are cited in the literature by researchers in diverse specialized areas, including natural product chemistry, organic synthesis, medicinal and food chemistry, biology, toxicology, and biochemistry .


Molecular Structure Analysis

The molecular structure of flavonoids can be very complex. The core structure of flavonoids is a 15-carbon skeleton consisting of two phenyl rings (A and B) and a heterocyclic ring ©. This carbon structure can be abbreviated C6-C3-C6 . For the specific compound “this compound”, additional structural analysis would be needed to fully understand its molecular structure.

Scientific Research Applications

Antibacterial Effects and Synthesis of Derivatives

Research has demonstrated the synthesis of new derivatives of 4-hydroxy-chromen-2-one, showcasing significant antibacterial activity. The synthesized compounds, including variations like 4-(4-Methoxy-phenylamino)-2-oxo-2H-chromene-3-sulfonyl chloride, have been evaluated against bacterial cultures such as Staphylococcus aureus, E. coli, and Bacillus cereus, revealing high levels of bacteriostatic and bactericidal activity (Behrami & Dobroshi, 2019).

Catalysis and Synthesis of Warfarin Analogues

The development of novel catalytic systems based on polystyrene-supported TBD catalysts for the Michael addition is another application. These systems facilitate the synthesis of Warfarin and its analogues, highlighting the versatility of chromen-2-one derivatives in organic synthesis and pharmaceutical manufacturing (Alonzi et al., 2014).

Isoflavone Derivatives with Anti-inflammatory Effects

Isoflavone derivatives from Belamcanda chinensis, such as tectorigenin monohydrate, exhibit antimicrobiotic and anti-inflammatory effects. These compounds, related to the chromen-4-one structure, provide insights into the development of new therapeutic agents (Liu et al., 2008).

Antimicrobial Activity and Molecular Modeling

Novel chromen-2-one derivatives synthesized for antimicrobial evaluation show significant activity. These studies involve molecular modeling to correlate the chemical structure with biological activity, underscoring the potential of chromen-2-one derivatives in developing new antimicrobial agents (Mandala et al., 2013).

Synthesis for Material Science Applications

Research on the synthesis and characterization of chromen-2-one derivatives for material science applications highlights the potential of these compounds in creating new materials with specific optical or physical properties. For example, studies on the phototransformation of chromenones indicate their utility in designing materials with unique photophysical characteristics (Khanna et al., 2015).

Future Directions

Flavonoids are a topic of ongoing research due to their diverse structures and potential biological activities . Future research may focus on synthesizing new flavonoid derivatives, studying their biological activities, and developing methods to use them in pharmaceutical and cosmetic applications .

Properties

IUPAC Name

3-(4-methoxyphenyl)-2-methyl-7-(3-methylbut-2-enoxy)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O4/c1-14(2)11-12-25-18-9-10-19-20(13-18)26-15(3)21(22(19)23)16-5-7-17(24-4)8-6-16/h5-11,13H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTHBXFSLVNSDJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC=C(C)C)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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